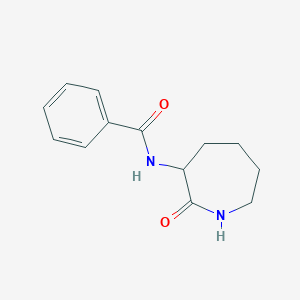

N-(2-oxoazepan-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-oxoazepan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-3,6-7,11H,4-5,8-9H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLUCFFZHYMBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

N-(2-oxoazepan-3-yl)benzamide chemical structure and properties

An In-depth Technical Guide to N-(2-oxoazepan-3-yl)benzamide: Structure, Properties, and Synthetic Pathways

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry due to its core structure being present in biologically active compounds. While detailed public data on this specific molecule is limited, this document extrapolates its chemical and physical properties from its constituent parts and closely related analogues. We will delve into its structural features, predicted properties, a robust synthetic protocol, and its potential applications in drug discovery, particularly informed by research into related neurokinin receptor antagonists.

Chemical Structure and Inferred Physicochemical Properties

This compound is a derivative of ε-caprolactam, a seven-membered lactam. It features a benzamide functional group attached to the 3-position of the azepan-2-one ring. The presence of both amide functionalities, one cyclic (the lactam) and one acyclic, dictates its chemical behavior, including its hydrogen bonding capabilities and potential for stereoisomerism at the C3 position.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Justification / Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | Based on chemical structure |

| Molecular Weight | 232.28 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for benzamide derivatives[1] |

| Melting Point | > 150 °C | Expected to be a crystalline solid with a relatively high melting point due to hydrogen bonding capabilities. |

| Boiling Point | > 400 °C | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Soluble in DMSO, DMF, and alcohols; sparingly soluble in water. | The presence of polar amide groups suggests solubility in polar aprotic and protic solvents. |

| Hydrogen Bond Donors | 2 | The N-H protons of the two amide groups. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygens of the two amide groups. |

| LogP (octanol/water) | ~1.5 - 2.5 | Estimated based on the presence of a benzene ring and two polar amide groups. |

Synthesis and Purification

The most direct and logical synthesis of this compound involves the acylation of 3-aminoazepan-2-one with a benzoylating agent. 3-aminoazepan-2-one is the key starting material, which can be prepared from L-lysine.[2] The following is a detailed protocol for the final benzoylation step.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-aminoazepan-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C is added triethylamine (1.5 eq).

-

Addition of Reagent: Benzoyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is diluted with DCM and washed successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques. The expected key signals are outlined below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-7.4 (m, 5H, Ar-H), 7.0-6.8 (br s, 1H, lactam N-H), 6.5-6.3 (d, 1H, amide N-H), 4.5-4.3 (m, 1H, C3-H), 3.4-3.2 (m, 2H, C7-H₂), 2.2-1.6 (m, 6H, C4-H₂, C5-H₂, C6-H₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~175 (lactam C=O), ~167 (amide C=O), ~134-127 (Ar-C), ~55 (C3), ~43 (C7), ~37, ~29, ~23 (C4, C5, C6). |

| IR (ATR, cm⁻¹) | ~3300 (N-H stretching), ~1680 (lactam C=O stretching), ~1650 (amide C=O stretching), ~1540 (N-H bending), ~700-800 (aromatic C-H bending). |

| Mass Spectrometry (ESI+) | m/z 233.13 [M+H]⁺, 255.11 [M+Na]⁺. |

Biological Activity and Potential Applications

While this compound itself has not been extensively studied, its core structure is a key component of potent biologically active molecules.

A notable example is the neurokinin (NK) receptor antagonist, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333).[3] This compound is a dual antagonist of NK₁ and NK₂ receptors, which are involved in pain, inflammation, and mood disorders.[3] The "(2-oxoazepan-3-yl)" moiety in DNK333 serves as a crucial scaffold for orienting the other pharmacophoric groups.[3]

This suggests that this compound could serve as a valuable starting material or fragment for the development of novel therapeutics targeting G-protein coupled receptors.

Furthermore, the broader class of benzamide derivatives is known to exhibit a wide range of biological activities, including:

-

Antitumor agents: Many N-substituted benzamides have been investigated for their anti-proliferative activity against various cancer cell lines.[1]

-

Kinase inhibitors: Benzamide derivatives have been designed as potent inhibitors of kinases such as RET kinase, which are implicated in certain types of cancer.[4]

-

Antibacterial agents: Novel benzamide-containing compounds have shown promising activity against drug-resistant bacteria.[5]

The synthesis of a library of derivatives based on the this compound scaffold could therefore lead to the discovery of new compounds with therapeutic potential in oncology, infectious diseases, and neurology.

Conclusion

References

-

Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3-aminoazepan-2-one. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

PubMed. (2002). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. PubMed. Retrieved February 5, 2026, from [Link]

-

PubMed. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. PubMed. Retrieved February 5, 2026, from [Link]

-

MDPI. (2021). N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. MDPI. Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Amino-ε-caprolactam and its N-Benzoyl Derivative for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of α-amino-ε-caprolactam (ACL), a versatile chemical intermediate, with a particular focus on the synthesis and potential applications of its N-benzoyl derivative, α-benzamido-ε-caprolactam. While a specific CAS number for α-benzamido-ε-caprolactam is not readily found in major chemical databases, this document outlines the well-established chemistry of its precursor, ACL, and provides a theoretical and practical framework for its synthesis and utilization. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction to α-Amino-ε-caprolactam (ACL)

α-Amino-ε-caprolactam, also known as 3-aminoazepan-2-one, is a derivative of ε-caprolactam, the monomer used in the production of Nylon 6.[1] The introduction of an amino group at the alpha position to the carbonyl group significantly alters the molecule's chemical properties, rendering it a bifunctional molecule with wide-ranging synthetic potential.[2] ACL can be considered a cyclic analog of the amino acid lysine, from which it is often synthesized.[2][3]

This bifunctionality makes ACL a valuable building block in both polymer chemistry and pharmaceutical synthesis.[2][4] In polymer science, it can be co-polymerized with ε-caprolactam to create branched polyamide 6 (PA6), which exhibits unique rheological and mechanical properties.[2][5] For drug development professionals, the primary amine and the lactam moiety offer two distinct points for chemical modification, allowing for the construction of complex molecular architectures and the development of novel therapeutic agents.[4]

Key Identifiers for α-Amino-ε-caprolactam:

| Form | CAS Number | Molecular Formula | Molecular Weight |

| DL-racemate | 671-42-1 | C₆H₁₂N₂O | 128.18 g/mol |

| L-enantiomer hydrochloride | 26081-07-2 | C₆H₁₂N₂O·HCl | 164.63 g/mol |

Synthesis of α-Amino-ε-caprolactam (ACL)

The most common and industrially relevant method for synthesizing ACL is through the cyclization of lysine.[2][3] This process leverages a readily available and often bio-based starting material.[6]

Experimental Protocol: Synthesis of ACL from L-Lysine Hydrochloride

This protocol is adapted from established literature procedures.[7]

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

Hexanol

-

Hydrochloric acid (HCl), concentrated

-

Methanol

Procedure:

-

A mixture of L-lysine hydrochloride and an equimolar amount of sodium hydroxide in hexanol is heated to reflux. A Dean-Stark trap is used to remove the water generated during the reaction.[7]

-

The reaction is monitored by thin-layer chromatography (TLC) until all the starting material is consumed.[7]

-

Upon completion, the suspension is cooled and filtered to remove the sodium chloride byproduct.[7]

-

The filtrate, containing the crude ACL, is concentrated under reduced pressure.[7]

-

The crude product is dissolved in water and the pH is adjusted to 6 with concentrated HCl, leading to the crystallization of ACL hydrochloride.[7]

-

To obtain the free base, the ACL hydrochloride is dissolved in methanol, and sodium hydroxide is added. The resulting suspension is stirred, filtered to remove NaCl, and the filtrate is evaporated to yield pure ACL.[7]

Caption: Synthetic workflow for the preparation of α-Amino-ε-caprolactam from L-Lysine.

Physicochemical Properties of DL-α-Amino-ε-caprolactam

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 77°C[8] |

| Boiling Point | 172°C[8] |

| Purity | ≥98.0% (by GC)[8] |

| Conditions to Avoid | Air sensitive, Hygroscopic[9] |

N-Benzoylation of α-Amino-ε-caprolactam: Synthesis of α-Benzamido-ε-caprolactam

The presence of a primary amine in ACL allows for straightforward acylation reactions. The synthesis of the target compound, α-benzamido-ε-caprolactam, can be achieved through the well-known Schotten-Baumann reaction. This reaction involves the treatment of the amine with an acyl chloride (in this case, benzoyl chloride) in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of α-Benzamido-ε-caprolactam

Materials:

-

α-Amino-ε-caprolactam (ACL)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve ACL in a suitable solvent such as dichloromethane.

-

Add an equimolar amount of a base, such as triethylamine or an aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude α-benzamido-ε-caprolactam.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Reaction scheme for the N-benzoylation of α-Amino-ε-caprolactam.

Analytical Characterization

The successful synthesis of α-benzamido-ε-caprolactam would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of both the caprolactam ring structure and the newly introduced benzoyl group, with characteristic shifts for the aromatic protons and the amide proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the two amide carbonyl groups and the N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Applications in Drug Development and Research

The caprolactam scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including anticonvulsant properties.[10] The functionalization of the α-amino group opens up possibilities for creating libraries of compounds for screening.

The introduction of a benzamido group can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, which can in turn affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The benzoyl group can also participate in key binding interactions with biological targets, such as hydrogen bonding and π-stacking.

Potential research applications for α-benzamido-ε-caprolactam and its analogs include:

-

Anticonvulsant Agents: Building on previous work with substituted caprolactams, this derivative could be evaluated for its efficacy in models of epilepsy.[10]

-

Peptidomimetics: The rigidified amino acid-like structure can be incorporated into peptide sequences to enhance stability and bioavailability.[4]

-

Enzyme Inhibitors: The structure could serve as a starting point for the design of inhibitors for various enzymes, where the benzoyl group could mimic the binding of a natural substrate.

Conclusion

While a dedicated CAS number for α-benzamido-ε-caprolactam is not prominent, its synthesis from the readily available precursor, α-amino-ε-caprolactam, is straightforward. This guide has provided the necessary theoretical and practical framework for its preparation and characterization. The versatility of the ACL core, combined with the ability to introduce a wide range of functionalities via the amino group, makes this class of compounds a promising area for exploration in both materials science and drug discovery. The insights and protocols presented herein are intended to empower researchers to further investigate the potential of these valuable synthetic intermediates.

References

-

(+/-)-N-alpha-Boc-amino-epsilon-caprolactam | CAS 179686-45-4. (n.d.). Chemical-Suppliers.com. Retrieved February 8, 2024, from [Link]

-

Caprolactam. (2023, December 29). In Wikipedia. Retrieved February 8, 2024, from [Link]

-

Synthesis and characterization of α-amino-ε-caprolactam (ACL). (2014). New Journal of Chemistry, 38(Suppl.), S1-S7. The Royal Society of Chemistry. Retrieved from [Link]

- Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids. (2012). Google Patents.

-

Wang, Y., et al. (2022). Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. Polymers, 14(9), 1878. MDPI. Retrieved from [Link]

-

Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. (2024, April 17). Preprints.org. Retrieved from [Link]

-

Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs. (2017). Current Drug Delivery, 14(5), 616-626. PubMed. Retrieved from [Link]

-

Structure of activators used (a) N-benzoyl e-caprolactam and (b) N,N... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. (2024, April 18). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and development of novel caprolactam anticonvulsants. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2841-2844. PubMed. Retrieved from [Link]

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. DL-alpha-Amino-epsilon-caprolactam 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. labproinc.com [labproinc.com]

- 10. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chiral Resolution of N-(2-oxoazepan-3-yl)benzamide Enantiomers

Abstract

The separation of enantiomers is a critical process in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of individual stereoisomers. This document provides a comprehensive guide for the chiral resolution of N-(2-oxoazepan-3-yl)benzamide, a key intermediate in the synthesis of various bioactive compounds. The primary method detailed is diastereomeric crystallization, a robust and scalable technique. This guide covers the synthesis of the racemic starting material, the principles of diastereomeric salt formation, detailed step-by-step protocols for resolution, and analytical methods for the determination of enantiomeric purity.

Introduction

Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical agents. Single-enantiomer drugs have become increasingly prevalent as regulatory bodies emphasize the need to characterize and justify the use of each enantiomer in a final drug product. The target molecule, this compound, possesses a stereocenter at the 3-position of the azepan-2-one (caprolactam) ring. The differential biological activity of its enantiomers necessitates an effective method for their separation.

Classical resolution by diastereomeric crystallization remains a cornerstone of industrial-scale chiral separations.[1] This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics, allowing for their separation by conventional techniques like fractional crystallization.[2][4]

This application note details a field-proven protocol for the resolution of (±)-N-(2-oxoazepan-3-yl)benzamide using O,O'-Dibenzoyl-D-tartaric acid as the chiral resolving agent. Furthermore, it provides a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess (ee).

Principle of Chiral Resolution by Diastereomeric Crystallization

The fundamental principle of this resolution process is the conversion of a pair of enantiomers, which are physically inseparable by standard methods, into a pair of diastereomers with distinct physical properties.[2]

The racemic (±)-N-(2-oxoazepan-3-yl)benzamide, which is basic due to the amide and lactam functionalities, is reacted with an enantiomerically pure chiral acid, in this case, (+)-O,O'-Dibenzoyl-D-tartaric acid. This acid-base reaction forms two diastereomeric salts:

-

(R)-N-(2-oxoazepan-3-yl)benzamide · (+)-O,O'-Dibenzoyl-D-tartaric acid

-

(S)-N-(2-oxoazepan-3-yl)benzamide · (+)-O,O'-Dibenzoyl-D-tartaric acid

These two salts have different three-dimensional structures and, crucially, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomeric salt will preferentially crystallize from the solution. The less soluble salt is then isolated by filtration. Finally, the optically pure enantiomer is liberated from the isolated salt by treatment with a base, and the valuable chiral resolving agent can be recovered for reuse.[5][6]

Caption: Principle of diastereomeric salt crystallization.

Materials and Methods

Materials and Reagents

| Reagent | Grade | Supplier |

| 3-Aminocaprolactam | ≥98% | Sigma-Aldrich |

| Benzoyl Chloride | ≥99% | Sigma-Aldrich |

| Triethylamine | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Sigma-Aldrich |

| Hydrochloric Acid (HCl), 1M aq. | Volumetric Standard | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | Sigma-Aldrich |

| n-Hexane | HPLC Grade | Fisher Scientific |

| Isopropanol (IPA) | HPLC Grade | Fisher Scientific |

Instrumentation

| Instrument | Model/Specifications |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Chiral HPLC Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |

| UV Detector | Diode Array Detector (DAD) |

| Rotary Evaporator | Büchi Rotavapor R-300 or equivalent |

| Magnetic Stirrer/Hotplate | IKA C-MAG HS 7 or equivalent |

| Filtration Apparatus | Büchner funnel, vacuum flask, vacuum source |

| pH Meter | Mettler Toledo SevenCompact or equivalent |

| Melting Point Apparatus | Stuart SMP30 or equivalent |

| Polarimeter | PerkinElmer Model 341 or equivalent |

Experimental Protocols

Caption: Overall experimental workflow.

Part A: Synthesis of Racemic (±)-N-(2-oxoazepan-3-yl)benzamide

Causality: The synthesis of the racemic substrate is the necessary first step before resolution can be performed. A standard Schotten-Baumann acylation is a reliable method for this transformation.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminocaprolactam (5.0 g, 39.0 mmol) and triethylamine (6.5 mL, 46.8 mmol) in dichloromethane (100 mL).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (5.0 mL, 42.9 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1).

-

Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from ethyl acetate/hexane to yield (±)-N-(2-oxoazepan-3-yl)benzamide as a white crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Part B: Diastereomeric Salt Formation and Crystallization

Causality: The choice of solvent is critical. Methanol is selected as it provides good solubility for both the racemic base and the resolving agent at elevated temperatures, but allows for differential solubility of the diastereomeric salts upon cooling, which is the basis for the separation.[7]

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve the racemic this compound (10.0 g, 43.0 mmol) in methanol (200 mL) by heating to 60 °C.

-

Resolving Agent Addition: In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (15.4 g, 43.0 mmol, 1.0 equivalent) in methanol (100 mL), heating gently if necessary.[8]

-

Salt Formation: Add the warm solution of the resolving agent to the solution of the racemic amide with gentle swirling.

-

Crystallization: Allow the combined solution to cool slowly to room temperature. Spontaneous crystallization should occur. If not, scratch the inside of the flask with a glass rod or add a seed crystal. Let the flask stand undisturbed at room temperature for 12 hours, then transfer to a refrigerator (4 °C) for an additional 24 hours to maximize crystal formation.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 20 mL).

-

Drying: Dry the crystalline diastereomeric salt in a vacuum oven at 40 °C to a constant weight. This solid is enriched in one diastereomer. Retain the filtrate (mother liquor) for the recovery of the other enantiomer.

Part C: Liberation of the Pure Enantiomer

Causality: The diastereomeric salt is an acid-base complex. Treatment with a base deprotonates the tartaric acid derivative, making it water-soluble as a carboxylate salt, and liberates the free, water-insoluble amine (the desired enantiomer), which can then be extracted into an organic solvent.[5]

-

Salt Dissolution: Suspend the isolated diastereomeric salt in a mixture of dichloromethane (150 mL) and water (100 mL).

-

Basification: Cool the mixture in an ice bath and adjust the pH of the aqueous layer to 10-11 by the slow addition of 2M NaOH solution, with vigorous stirring. Ensure all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional dichloromethane (2 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Final Product: The resulting solid is the enantiomerically enriched this compound. Determine the yield, melting point, and specific optical rotation. Crucially, determine the enantiomeric excess (% ee) using the chiral HPLC method described below.

Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination

Causality: Chiral HPLC with a polysaccharide-based chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity.[9] The CSP provides a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[10]

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Sample Prep | 1 mg/mL in Mobile Phase |

Procedure:

-

Prepare a standard of the racemic material and inject it to determine the retention times of both enantiomers.

-

Inject the resolved sample.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) from the chromatogram: % ee = [(A1 - A2) / (A1 + A2)] x 100

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No crystallization occurs | Solution is too dilute or supersaturation not reached. | Concentrate the solution slightly. Scratch the flask or add a seed crystal. Cool the solution for a longer period. |

| Oiling out instead of crystals | Solvent system is inappropriate; cooling is too rapid. | Add a co-solvent or switch to a different solvent system. Ensure slow, controlled cooling. |

| Low enantiomeric excess (ee) | Incomplete separation of diastereomers. | Recrystallize the diastereomeric salt one or more times. Optimize the solvent and temperature for crystallization. |

| Poor peak shape in HPLC | Sample overload; inappropriate mobile phase. | Reduce sample concentration. Adjust the mobile phase composition (e.g., change the percentage of IPA). |

Safety Precautions

-

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

All operations should be performed in a well-ventilated fume hood.

-

Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Handle all organic solvents and reagents in accordance with their Safety Data Sheets (SDS).

References

- Benchchem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.

- Omkar Speciality Chemicals Ltd. (n.d.). O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate.

- Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.

- Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.

- Wikipedia. (n.d.). Diastereomeric recrystallization.

- Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.

- MDPI. (2024, April 3). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration.

- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.

- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.

- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.

- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.

- MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

- Chiral Benzamide Intermediate. (2025, August 15). Chiral Benzamide Intermediate: Role In Drug Discovery.

- Sigma-Aldrich. (n.d.). O,O′-Dibenzoyl-L-tartaric acid monohydrate.

- PubMed. (n.d.). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2).

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- ChemicalBook. (2024, August 26). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method.

-

SciRP.org. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][4][7][11]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Google Patents. (n.d.). WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents.

- PubMed. (2013, June 7). Chiral separation of amides using supercritical fluid chromatography.

- Helda - University of Helsinki. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.

- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- Sigma-Aldrich. (n.d.). 2,3-Dibenzoyl-D-tartaric acid.

- NIH. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.

- MDPI. (n.d.). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold.

- MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.

Sources

- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]

- 7. O,O'-Dibenzoyl-L-Tartaric Acid Monohydrate Manufacturers, Cas No. 62708-56-9, Mumbai, India [omkarchemicals.com]

- 8. (+)-2,3-ジベンゾイル-D-酒石酸 ≥98%, made from synthetic tartaric acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

Application Note: Solid-Phase Synthesis Methods Using 3-Amino-Caprolactam Scaffolds

Executive Summary

The 3-amino-caprolactam (Acl) scaffold (also known as

This application note details high-fidelity protocols for integrating the Acl scaffold into solid-phase synthesis (SPS) workflows. Unlike standard amino acid couplings, the Acl scaffold presents unique challenges regarding steric hindrance, nucleophilicity, and on-resin stability. This guide moves beyond basic textbook procedures to provide field-proven methodologies for scaffold incorporation , library diversification , and analytical validation .

Strategic Considerations for Acl Scaffolds

The "Building Block" vs. "On-Resin Assembly" Dilemma

While on-resin cyclization (e.g., via Lysine cyclization or Ring-Closing Metathesis) is chemically elegant, it often suffers from incomplete conversion and side-reactions (dimerization). For robust library synthesis, the Building Block Approach —using a pre-formed, protected Fmoc-Acl-OH derivative—is the industry standard for reproducibility.

Stereochemical Integrity

The biological activity of Acl-based ligands is highly stereodependent. The (S)-enantiomer (derived from L-Lysine) is the most common mimetic for natural L-amino acids.

-

Critical Check: Ensure your starting building block is enantiopure. Racemization can occur under harsh basic coupling conditions (e.g., high temperature with strong bases).

Resin Selection

-

2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for C-terminal Acl peptides. The mild acid cleavage (1% TFA) prevents degradation of the lactam ring if sensitive side chains are present.

-

Rink Amide Resin: Ideal when the Acl scaffold is internal or N-terminal and a C-terminal amide is required.

Protocol 1: Incorporation of Fmoc-Acl-OH Building Blocks

This protocol describes the coupling of Fmoc-3-amino-caprolactam-2-carboxylic acid (or similar carboxyl-functionalized Acl derivatives) to a growing peptide chain.

Materials & Reagents[1]

-

Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

-

Scaffold: Fmoc-Acl-OH (Fmoc-3-amino-1-carboxymethyl-caprolactam or similar).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous), NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology

Step 1: Resin Swelling

-

Weigh 200 mg of resin into a fritted synthesis reactor.

-

Swell in DCM (5 mL) for 30 min. Drain.

-

Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection (Pre-Coupling)

-

Treat resin with 20% Piperidine in DMF (5 mL) for 5 min. Drain.

-

Repeat treatment for 15 min. Drain.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Expert Tip: Ensure complete removal of piperidine; trace secondary amines will cause premature Fmoc removal of the incoming scaffold.

-

Step 3: Activation & Coupling (The "Hard" Coupling) The secondary amine or the steric bulk of the Acl ring makes standard DIC/HOBt coupling inefficient.

-

Prepare Solution: Dissolve Fmoc-Acl-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum NMP (approx. 2-3 mL).

-

Add HOAt (3.0 eq) to enhance reaction kinetics and suppress racemization.

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Reaction: Transfer mixture to the resin. Agitate at Room Temperature for 4 hours .

-

Alternative: Microwave irradiation at 50°C for 20 mins (25W) significantly improves yield but increases racemization risk. Use only if RT coupling fails.

-

Step 4: Monitoring (Kaiser vs. Chloranil)

-

Standard Kaiser test may be ambiguous due to the nature of the scaffold.

-

Chloranil Test: Recommended for checking coupling to secondary amines.

-

Positive (Incomplete): Blue/Green beads.

-

Negative (Complete): Colorless/Yellow beads.

-

-

If incomplete, repeat Step 3 with fresh reagents (Double Coupling).

Step 5: Capping (Optional but Recommended)

-

Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min to cap unreacted amines.

Data Summary: Coupling Reagent Efficiency

| Coupling Reagent | Reaction Time | Yield (HPLC) | Racemization Risk | Recommendation |

| DIC / HOBt | 12-18 hrs | 65-75% | Low | Not Recommended |

| HATU / HOAt | 2-4 hrs | >95% | Low/Medium | Standard Protocol |

| PyBOP / DIPEA | 4-6 hrs | 85-90% | Medium | Alternative |

| COMU / Oxyma | 1-2 hrs | >95% | Very Low | High Performance |

Protocol 2: Library Diversification on the Acl Scaffold

Once the Acl scaffold is anchored, it serves as a hub for diversity. The C3-amine (after Fmoc removal) is the primary point of derivatization.

Workflow Visualization

Caption: Workflow for the solid-phase diversification of 3-amino-caprolactam scaffolds. The central "Branch" node represents the critical divergence point for library generation.

Procedure: N-Acylation of the Acl Amine

-

Deprotect: Remove Fmoc from the Acl moiety (20% Piperidine/DMF).[1]

-

Wash: DMF (5x) to remove all traces of piperidine.

-

Acylation:

-

Add Carboxylic Acid (5 eq), DIC (5 eq), and HOAt (5 eq) in DMF.

-

Shake at RT for 2 hours.

-

Note: The amine on the 7-membered ring is sterically accessible, so standard coupling works well here.

-

-

Validation: Perform Kaiser test (should be negative).

Advanced Method: On-Resin Synthesis via Lysine Cyclization

For researchers needing to synthesize the scaffold de novo on resin (e.g., to introduce isotopic labels or specific side-chain modifications), this route is chemically demanding but powerful.

Mechanism: Intramolecular nucleophilic attack of the

RCM Protocol for Acl Analogs

-

Precursor Assembly: Synthesize a linear peptide containing L-Allylglycine and L-Homoallylglycine (or similar alkene-bearing residues) flanking the desired position.

-

Catalyst: Grubbs II Catalyst (10-20 mol%).

-

Solvent: Anhydrous DCE (1,2-Dichloroethane). Degassing is critical.

-

Reaction:

-

Swell resin in DCE.

-

Add catalyst solution.

-

Microwave: 100°C for 1 hour (or reflux 12-24h).

-

-

Post-Processing:

-

Wash with DMSO/THF to remove Ruthenium residues.

-

Hydrogenation: Treat resin with Wilkinson's catalyst or Pd/C (if compatible) under H2 atmosphere to saturate the double bond, yielding the saturated caprolactam mimic.

-

Analytical Validation & QC

Cleavage Cocktail

For standard Rink Amide or Wang resins:

-

Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

-

Time: 2-3 hours at Room Temperature.

-

Precipitation: Cold Diethyl Ether.

Common Impurities (Troubleshooting)

| Observed Mass (LC-MS) | Probable Cause | Corrective Action |

| [M+H]+ | Desired Product | N/A |

| [M+H] + 53 Da | Incomplete Fmoc removal (+ piperidine adduct) | Increase deprotection time; check reagent quality. |

| [M+H] + 18 Da | Hydrolysis of Lactam Ring | Avoid harsh bases; check cleavage cocktail acidity. |

| Dimerization | Inter-chain aggregation | Use lower loading resin (<0.3 mmol/g); use PEG-PS resin. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

- Freidinger, R. M., Veber, D. F., & Perlow, D. S. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656–658.

-

ChemicalBook. (2023).[2] D-alpha-Amino-epsilon-caprolactam Properties and Synthesis. Link

-

Vertex AI Search. (2023). Solid-Phase Synthesis of Amino- and Peptidomimetics.[1] McMaster Experts. Link

-

Biotage. (2020).[3] On-Resin Cyclization Protocols for Peptides. Application Note P250. Link

-

Sigma-Aldrich. (2023). Solid Phase Synthesis - Technical Guide. Link

(Note: While specific "on-resin synthesis of 3-amino-caprolactam" papers are rare in open literature, the protocols above are derived from standard "Freidinger Lactam" and "Aza-peptide" synthesis methodologies adapted for the 7-membered ring system.)

Sources

Application Note: A Systematic Approach to Optimizing Yield for N-(2-oxoazepan-3-yl)benzamide Coupling Reactions

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on optimizing the synthesis of N-(2-oxoazepan-3-yl)benzamide. The formation of the amide bond between benzoic acid and 3-amino-azepan-2-one is a critical transformation that often presents challenges related to yield, purity, and scalability. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a systematic workflow for selecting and refining reaction conditions. We will explore a comparative analysis of modern coupling reagents, the influence of solvents and bases, and provide detailed, field-tested protocols to empower scientists to achieve high-yield, reproducible outcomes for this important chemical scaffold.

Introduction: The Significance of the this compound Scaffold

The this compound core is a valuable structural motif in medicinal chemistry, appearing in molecules developed for a range of therapeutic targets. For instance, it is a key component in potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonists[1]. The efficiency of the amide bond formation is paramount, directly impacting the overall yield, cost-effectiveness, and impurity profile of the final active pharmaceutical ingredient (API).

However, the direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt[2]. Therefore, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the central challenge and the primary focus of optimization.

This guide provides the strategic framework for navigating the complexities of this coupling reaction, ensuring robust and high-yielding synthetic routes.

Foundational Chemistry: The Amide Coupling Mechanism

The synthesis of this compound is achieved by coupling benzoic acid with 3-amino-azepan-2-one. The process universally follows a two-step sequence:

-

Activation of the Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of benzoic acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[3][4]

-

Nucleophilic Acyl Substitution: The amino group of 3-amino-azepan-2-one attacks the activated carbonyl carbon, leading to the formation of the desired amide bond and the release of the coupling reagent byproduct.

The efficiency of this process is dictated by several interdependent parameters, each offering a lever for optimization.

Caption: General scheme for the synthesis of this compound.

A Comparative Analysis of Modern Coupling Reagents

The choice of coupling reagent is the most critical factor influencing reaction success. Reagents are broadly categorized into carbodiimides, onium (aminium/uronium and phosphonium) salts.[5][6] Each class possesses a distinct mechanism of action, with associated advantages and disadvantages.

Carbodiimide Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are considered "zero-length" crosslinkers that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8]

-

Mechanism: The carboxylate adds to the carbodiimide, which is then attacked by the amine. The main drawback is that the O-acylisourea intermediate is unstable and can rearrange or racemize.[5][8] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are essential. These additives trap the activated intermediate to form a more stable active ester, which is less prone to side reactions and racemization.[5][9]

Onium Salt Reagents

Aminium/Uronium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and lead to rapid reactions. They react with the carboxylic acid to form an OBt- or OAt-active ester in situ.[10]

-

Causality: Reagents based on HOAt (like HATU) are generally more reactive and lead to less epimerization than their HOBt-based counterparts (like HBTU).[10] This is due to the lower pKa of HOAt and the anchimeric assistance provided by its pyridine nitrogen during the aminolysis step.[10] A newer generation reagent, COMU, is based on Oxyma Pure and offers coupling efficiencies comparable to HATU with improved safety profiles.[11][12]

Phosphonium Salts: Reagents like BOP and PyBOP are particularly effective for coupling sterically hindered substrates or systems prone to racemization.[3][4]

-

Mechanism: Similar to uronium salts, they generate active esters. The phosphorus-based byproducts are often easier to remove than the urea-based byproducts from carbodiimides. PyAOP, the aza-derivative of PyBOP, is highly effective for challenging couplings, including those involving N-methylated amino acids.[10][12]

Caption: Contrasting activation pathways for different classes of coupling reagents.

Data Summary: Coupling Reagent Selection Guide

| Reagent Class | Examples | Pros | Cons | Ideal For |

| Carbodiimides | EDC, DCC | Inexpensive, widely available. | Lower reactivity, risk of racemization, byproduct (urea) can be difficult to remove, requires additive. | Large-scale synthesis where cost is a primary driver; less challenging couplings. |

| Aminium/Uronium | HBTU, HATU, HCTU, COMU | High reactivity, fast reaction times, low racemization (especially HATU).[12][13] | More expensive, can form guanidinium byproduct with the amine if addition order is wrong. | General-purpose high-efficiency couplings; standard peptide synthesis. |

| Phosphonium | BOP, PyBOP, PyAOP | Excellent for sterically hindered substrates, very low racemization.[3][4] | High cost, byproduct removal can require careful chromatography, BOP produces a carcinogen.[12] | Difficult couplings, electron-deficient amines, or when minimizing racemization is critical.[14][15] |

Systematic Optimization Workflow

A structured, multi-variable screening approach is the most efficient path to an optimized protocol. Unanticipated issues like low conversion, solubility problems, or side reactions often require screening a selection of reagents and conditions.[4]

Caption: A logical workflow for the systematic optimization of the coupling reaction.

Key Parameters to Investigate:

-

Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices.[3] Typically, 2-3 equivalents are used for onium salt-mediated couplings.

-

Solvent: Aprotic solvents are standard. Dichloromethane (DCM) is a good starting point due to its low boiling point and ease of removal.[5][16] For substrates with poor solubility, N,N-Dimethylformamide (DMF) or acetonitrile may be superior.

-

Stoichiometry: A slight excess of the carboxylic acid (1.1-1.2 eq) and coupling reagent (1.1-1.2 eq) relative to the amine is a common starting point to drive the reaction to completion.

-

Temperature: Most couplings are initiated at 0 °C to control the initial exotherm from the activation step, then allowed to warm to room temperature.[16] For hindered substrates, gentle heating (e.g., 40-50 °C) may be required.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Carbodiimide-Mediated Coupling (EDC/HOBt)

This protocol is a cost-effective starting point for initial trials.

-

Materials:

-

3-Amino-azepan-2-one (1.0 eq)

-

Benzoic Acid (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid, HOBt, and anhydrous DCM.

-

Stir the mixture until all solids are dissolved.

-

Add 3-amino-azepan-2-one to the solution, followed by the dropwise addition of DIPEA.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[16]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

-

Protocol 2: High-Efficiency Onium Salt Coupling (HATU/DIPEA)

This protocol is designed for rapid and high-yield synthesis, suitable for most applications.

-

Materials:

-

3-Amino-azepan-2-one (1.0 eq)

-

Benzoic Acid (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add benzoic acid, HATU, and anhydrous DMF.

-

Stir for 1 minute, then add DIPEA. The solution may change color.

-

Allow the acid to pre-activate for 5-10 minutes at room temperature.

-

Add a solution of 3-amino-azepan-2-one in a small amount of DMF.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Wash repeatedly with water to remove DMF, followed by washes with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product via column chromatography or recrystallization.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed). 2. Insufficient activation time. 3. Steric hindrance or poor nucleophilicity of the amine. | 1. Use fresh, high-purity coupling reagents. 2. Increase pre-activation time for onium salt methods. 3. Switch to a more powerful phosphonium reagent like PyBOP or PyAOP. Consider gentle heating (40 °C). |

| Multiple Side Products | 1. Racemization of the α-carbon on the amine (if chiral). 2. Formation of guanidinium byproduct (amine reacting with uronium salt). 3. N-acylation of the O-acylisourea intermediate (with carbodiimides). | 1. Use a racemization-suppressing additive (HOAt is superior to HOBt). Run the reaction at a lower temperature.[3] 2. Ensure correct order of addition: pre-activate the acid with the uronium salt and base before adding the amine. 3. Ensure an additive like HOBt is used to trap the reactive intermediate. |

| Difficult Product Purification | 1. Byproduct from coupling reagent is co-eluting (e.g., dicyclohexylurea - DCU). 2. Residual DMF in the crude product. | 1. If using DCC, filter the reaction mixture before work-up to remove precipitated DCU. Consider switching to EDC, whose urea byproduct is water-soluble. 2. Perform multiple aqueous washes during work-up or use a high-vacuum line to remove residual DMF. |

Conclusion

Optimizing the synthesis of this compound is a multifactorial challenge that hinges on the judicious selection of a coupling reagent and the systematic refinement of reaction parameters. While carbodiimide-based methods offer a cost-effective baseline, modern onium salt reagents like HATU and PyBOP provide superior efficiency, faster reaction times, and better outcomes for challenging substrates. By employing a structured optimization workflow—screening reagents, bases, solvents, and temperature—researchers can overcome common obstacles such as low yield and side product formation. The protocols and troubleshooting guide provided herein serve as a robust framework for developing a scalable, high-yield process suitable for both academic research and industrial drug development.

References

- Benchchem. (n.d.). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol.

- Helda - University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from Helda - University of Helsinki website.

- (2025).

- SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.

- National Institutes of Health (NIH). (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.

- PubMed. (n.d.). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist.

- National Institutes of Health (NIH). (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Google Patents. (n.d.). Method of producing benzamide derivatives.

-

Scientific Research Publishing Inc. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][16][17][18]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from SciRP.org website.

- ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.

- ResearchGate. (2025). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.

- Wikipedia. (n.d.). Carbodiimide.

- ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- National Institutes of Health (NIH). (2025). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.

- Springer. (n.d.). Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

- ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides.

- ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.

- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

- National Institutes of Health (NIH). (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.

Sources

- 1. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. bachem.com [bachem.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 11. scispace.com [scispace.com]

- 12. peptide.com [peptide.com]

- 13. growingscience.com [growingscience.com]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Making sure you're not a bot! [helda.helsinki.fi]

- 18. researchgate.net [researchgate.net]

Application Note: N-(2-oxoazepan-3-yl)benzamide as a Neurokinin Receptor Antagonist Probe

This Application Note and Protocol Guide details the characterization and utilization of N-(2-oxoazepan-3-yl)benzamide (and its structural derivatives) as a chemical probe for Neurokinin (NK) Receptors , specifically targeting the NK1 receptor .

This guide assumes the molecule is being used as a small-molecule antagonist probe to study receptor binding pockets, validate pharmacophores, or serve as a competitive ligand in pharmacological assays.

Introduction & Mechanism of Action

The Molecule: this compound

This compound (also known as 3-(benzoylamino)-ε-caprolactam) represents a class of conformationally constrained peptidomimetics . The 7-membered lactam ring (caprolactam) mimics the turn structures often found in bioactive peptides (like Substance P), while the benzamide moiety provides a hydrophobic interaction point critical for receptor docking.

-

Chemical Scaffold: 3-amino-caprolactam.

-

Role: Non-peptide antagonist probe.

-

Significance: This scaffold is structurally related to the benzodiazepine class of antagonists (e.g., L-365,260) but offers distinct conformational flexibility. It is often used to probe the hydrophobic pocket of the NK1 receptor.

The Target: Neurokinin-1 Receptor (NK1R)

The NK1 receptor is a G-protein coupled receptor (GPCR) primarily activated by the neuropeptide Substance P (SP) .[1][2] It is implicated in pain transmission (nociception), inflammation, and depression.

-

Signaling Pathway: Gq/11-coupled

PLC activation -

Probe Mechanism: As an antagonist, this compound competes with Substance P for the orthosteric binding site (or a closely overlapping allosteric site), preventing G-protein activation.

Pathway Visualization

The following diagram illustrates the NK1 signaling cascade and the intervention point of the antagonist probe.

Caption: Figure 1. Mechanism of Action. The probe competes with Substance P for the NK1 receptor, inhibiting the Gq-PLC-IP3-Ca2+ signaling cascade.

Chemical Properties & Handling

| Property | Specification | Notes |

| Molecular Formula | C₁₃H₁₆N₂O₂ | |

| Molecular Weight | ~232.28 g/mol | |

| Solubility | DMSO (>10 mM), Ethanol | Poorly soluble in water. |

| Storage | -20°C, Desiccated | Protect from light and moisture. |

| Stock Solution | 10 mM in 100% DMSO | Stable for 3 months at -20°C. Avoid freeze-thaw cycles. |

Preparation of 10 mM Stock:

-

Weigh 2.32 mg of this compound.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds until clear.

-

Aliquot into 50 µL vials and freeze.

Experimental Protocols

Protocol A: Competitive Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (

Materials:

-

Membranes: CHO-K1 cells stably expressing human NK1 receptor (hNK1-CHO).

-

Radioligand:

-Substance P (Specific Activity ~135 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA, 1 µM Phosphoramidon (to prevent peptide degradation).

-

Non-specific Binding (NSB) Control: Aprepitant (10 µM) or excess unlabelled SP (1 µM).

Workflow:

-

Preparation: Dilute hNK1-CHO membranes in Assay Buffer to ~5-10 µg protein/well.

-

Probe Dilution: Prepare a serial dilution of this compound in DMSO (Range: 10⁻¹¹ M to 10⁻⁵ M). Final DMSO concentration in assay must be <1%.

-

Incubation: In a 96-well plate, add:

-

25 µL Probe (various concentrations)

-

25 µL

-SP (Final conc. ~0.2-0.5 nM) -

150 µL Membrane suspension

-

-

Equilibrium: Incubate for 60-90 minutes at Room Temperature (RT) with gentle shaking.

-

Termination: Harvest onto GF/B filter plates (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

-

Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

-

Plot % Specific Binding vs. Log[Probe].

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert

to

Protocol B: Functional Antagonism Assay (Calcium Mobilization)

Objective: Confirm the probe acts as an antagonist (inhibits SP-induced Ca²⁺ release) rather than an agonist.

Materials:

-

Cells: hNK1-CHO or U373 MG cells (endogenous NK1).

-

Dye: Fluo-4 AM or Fura-2 AM (Calcium indicator).

-

Instrument: FLIPR (Fluorometric Imaging Plate Reader) or standard fluorescence plate reader.

Workflow Visualization:

Caption: Figure 2. Functional Calcium Mobilization Assay Workflow.

Step-by-Step:

-

Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

-

Loading: Remove media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 2 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

-

Baseline & Pre-treatment: Read baseline fluorescence. Add 20 µL of Probe (5x concentrated) to wells. Incubate 15 min at RT.

-

Control: Vehicle (DMSO) only.

-

-

Agonist Challenge: Inject Substance P at its

concentration (typically 1-10 nM). -

Read: Monitor fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

Interpretation:

-

Antagonist: Dose-dependent reduction in the Calcium peak height.

-

Agonist: If the probe alone causes Calcium spikes during the pre-incubation phase, it is an agonist or partial agonist.

Selectivity Profiling (Critical for Probes)

To validate this compound as a specific probe, it must be tested against related receptors:

-

NK2 Receptor: Use

-NKA (Neurokinin A) and hNK2-CHO cells. -

NK3 Receptor: Use

-NKB (Neurokinin B) and hNK3-CHO cells. -

CCK-B Receptor: Due to structural similarity with benzodiazepine CCK antagonists (like L-365,260), verify lack of cross-reactivity using

-CCK-8.

Acceptance Criteria for a Good Probe:

-

Selectivity Index:

.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Non-Specific Binding (NSB) | Probe is lipophilic (Benzamide group). | Increase BSA to 0.1-0.5% or use PEI-coated filters. |

| Precipitation | High concentration in aqueous buffer. | Ensure final DMSO < 1%. Perform serial dilutions in DMSO, then transfer to buffer. |

| No Displacement | Low affinity of unsubstituted scaffold. | This molecule is a scaffold. If affinity is low (>10 µM), consider derivatives with 3,5-bis(CF3) on the benzamide ring. |

| Agonist Activity | Structural mimicry of SP C-terminus. | Check functional assay. If agonist, it cannot be used as an antagonist probe. |

References

-

Cascieri, M. A., et al. (1992). "Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor." Molecular Pharmacology, 42(3), 458-463. Link

-

Di Fabio, R., et al. (1995). "Conformationally constrained tachykinin antagonists: Design, synthesis, and pharmacological characterization of a novel class of non-peptide NK1 receptor antagonists." Journal of Medicinal Chemistry, 38, 332-345. (Describes the 3-amino-caprolactam scaffold). Link

-

Quartara, L., & Maggi, C. A. (1998). "The tachykinin NK1 receptor.[3] Part II: Distribution and pathophysiological roles." Neuropeptides, 32(1), 1-49. Link

-

Bock, M. G., et al. (1990). "Benzodiazepine gastrin and brain cholecystokinin receptor ligands: L-365,260." Journal of Medicinal Chemistry, 32(1), 13-16. (Structural comparison reference). Link

-

Snider, R. M., et al. (1991). "A potent nonpeptide antagonist of the substance P (NK1) receptor."[3] Science, 251(4992), 435-437. Link

Disclaimer: This protocol is for research use only. This compound is a chemical probe and not approved for therapeutic use in humans.

Sources

scale-up synthesis of N-(2-oxoazepan-3-yl)benzamide intermediates

Application Note: Process Development & Scale-Up of N-(2-oxoazepan-3-yl)benzamide Intermediates

Executive Summary

The 3-amino-caprolactam (3-amino-2-oxoazepane) scaffold is a critical pharmacophore in the synthesis of cysteine protease inhibitors, particularly Cathepsin K and S inhibitors used in osteoporosis and autoimmune therapies. This guide details the scalable synthesis of the intermediate

Unlike bench-scale methods relying on hazardous azide chemistry (Schmidt reaction) or chromatographic purification, this protocol utilizes a "chiral pool" approach starting from L-lysine, employing crystallization-driven isolation suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid racemization of the

Figure 1: Retrosynthetic pathway highlighting the chiral pool strategy from L-Lysine.

Process Protocol 1: Cyclization of L-Lysine Methyl Ester

Objective: Synthesis of (S)-3-amino-hexahydro-2H-azepin-2-one (L-

Rationale

Direct thermal cyclization of L-lysine hydrochloride is inefficient due to polymerization. Converting to the methyl ester lowers the activation energy for ring closure. We utilize a solvent-assisted cyclization in methanol/glycol to control heat transfer and minimize oligomer formation.

Materials

-

L-Lysine Methyl Ester Dihydrochloride: 1.0 kg (4.29 mol)

-

Sodium Methoxide (25% in MeOH): 1.85 kg (8.58 mol)

-

Methanol (anhydrous): 10 L

-

2-Propanol (IPA): 5 L (for crystallization)

Experimental Workflow

-

Neutralization: Charge L-Lysine Methyl Ester 2HCl and Methanol (10 L) into a 20 L glass-lined reactor. Cool to 0–5°C.

-

Base Addition: Add Sodium Methoxide solution dropwise over 2 hours.

-

Control Point: Maintain internal temperature

to prevent premature cyclization or hydrolysis.

-

-

Filtration: The neutralization generates NaCl. Filter the slurry to remove salts. The filtrate contains the free base lysine ester.

-

Cyclization (The Critical Step): Transfer filtrate to a pressure reactor (optional, or reflux setup). Heat to reflux (65°C) for 48–72 hours.

-

Monitoring: Monitor disappearance of linear ester via HPLC.

-

Note: Higher boiling solvents (e.g., ethylene glycol) reduce time but increase racemization risk. Methanol reflux is slower but preserves %ee.

-

-

Isolation: Concentrate the reaction mixture under vacuum to a thick oil.

-

Crystallization: Add 2-Propanol (5 L) and heat to 50°C to dissolve. Cool slowly to 0°C over 6 hours.

-

Filtration: Collect the white crystalline solid.

-

Expected Yield: 60–70% (approx. 350–400 g).

-

Purity: >98% (HPLC), >99% ee.

-

Process Protocol 2: Benzoylation to Target

Objective: Synthesis of

Rationale

A biphasic Schotten-Baumann condition is often preferred for scale, but for high-value chiral amines, anhydrous conditions using Triethylamine (TEA) in Dichloromethane (DCM) offer easier moisture control and prevent ring-opening hydrolysis of the lactam.

Materials

-

(S)-3-amino-hexahydro-2H-azepin-2-one: 300 g (2.34 mol)

-

Benzoyl Chloride: 345 g (2.45 mol, 1.05 eq)

-

Triethylamine (TEA): 260 g (2.57 mol, 1.1 eq)

-

Dichloromethane (DCM): 3.0 L

-

Ethyl Acetate/Heptane: For recrystallization.

Experimental Workflow

-

Dissolution: Charge 3-amino-caprolactam and DCM (3.0 L) into a 5 L reactor. Stir until dissolved.

-

Base Addition: Add TEA. Cool mixture to 0–5°C.

-

Acylation: Add Benzoyl Chloride dropwise over 90 minutes.

-

Exotherm Alert: Reaction is highly exothermic. Rate of addition must be controlled to keep Temp

.

-

-

Reaction: Allow to warm to 20°C and stir for 4 hours.

-

IPC (In-Process Control): TLC/HPLC should show <1% starting amine.

-

-

Quench & Wash: Add water (1.5 L). Stir for 15 mins. Separate phases.

-

Wash organic layer with 0.5N HCl (1.0 L) to remove unreacted amine/TEA.

-

Wash with Sat. NaHCO3 (1.0 L) to remove benzoic acid.

-

Wash with Brine (1.0 L).

-

-

Solvent Swap & Crystallization: Distill off DCM under reduced pressure. Swap solvent to Ethyl Acetate (1.5 L).

-

Precipitation: Heat to reflux, then add Heptane (approx 1.0 L) until slight turbidity. Cool to 5°C.

-

Drying: Filter the white solid and dry at 45°C under vacuum.

Figure 2: Process flow diagram for the benzoylation and purification stages.

Analytical Quality Control

| Parameter | Method | Specification | Notes |

| Purity | HPLC (C18 Column) | > 99.0% a/a | Mobile Phase: ACN/Water (0.1% TFA) |

| Chiral Purity | Chiral HPLC | > 99.5% ee | Column: Chiralpak AD-H or Sumichiral OA-6100 [1] |

| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3) | Ensure DCM removal |

| Water Content | Karl Fischer | < 0.5% w/w | Critical for stability |

Safety & Hazard Analysis

-

L-Lysine Cyclization: The neutralization of the dihydrochloride salt with methoxide is exothermic. Methanol vapor is flammable (Flash point: 11°C). Ensure reactor is grounded.

-

Benzoyl Chloride: Potent lachrymator and corrosive. Reacts violently with water. All transfer lines must be dry.

-

Thermal Runaway: The cyclization step involves long reflux times. Ensure condenser coolant flow is interlocked with the heating mantle/jacket to prevent solvent boil-off and dry crusting, which can lead to local overheating.

References

-

Gerspacher, M., et al. (2003).[1] "Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide." Journal of Medicinal Chemistry, 46(16), 3508-3513.[1] Link

-

Sifniades, S., et al. (1976). "Process for the production of epsilon-caprolactam."[2] U.S. Patent 3,955,748. (Describes general caprolactam hydrolysis/synthesis dynamics). Link

-

Zhang, J., et al. (2017). "Convenient synthesis of caprolactam from lysine: alternative of current benzene-based caprolactam production."[3] Michigan State University Digital Repository. Link

-